5-Azidooxan-2-ol
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Overview
Description
5-Azidooxan-2-ol: is a chemical compound with the molecular formula C5H9N3O2 It is characterized by the presence of an azido group (-N3) attached to an oxan-2-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azidooxan-2-ol typically involves the azidation of oxan-2-ol derivatives. One common method includes the reaction of tetrahydro-6-methoxy-2H-pyran-3-ol with sodium azide in the presence of a suitable solvent . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired azido compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 5-Azidooxan-2-ol can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amine derivatives.
Substitution: The azido group can participate in substitution reactions to form various substituted oxan-2-ol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxan-2-ol derivatives, while reduction may produce amino-oxan-2-ol derivatives.
Scientific Research Applications
Chemistry: 5-Azidooxan-2-ol is used as a building block in organic synthesis. Its azido group can be transformed into various functional groups, making it a versatile intermediate for the synthesis of complex molecules.
Biology: In biological research, this compound can be used in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation and labeling of biomolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows for the exploration of novel drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it useful in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Azidooxan-2-ol involves its ability to undergo azide-alkyne cycloaddition reactions, also known as “click chemistry.” This reaction is highly specific and efficient, allowing for the selective modification of molecules. The azido group can react with alkynes to form triazole rings, which are stable and can be used to link various molecular entities.
Molecular Targets and Pathways: The molecular targets of this compound depend on its specific application. In bioconjugation, it targets alkyne-functionalized biomolecules. In medicinal chemistry, it may interact with specific enzymes or receptors, depending on the structure of the final drug candidate.
Comparison with Similar Compounds
5-Azido-2-methoxyoxan: Similar in structure but with a methoxy group instead of a hydroxyl group.
5-Azido-2-methyl-oxan: Similar but with a methyl group instead of a hydroxyl group.
5-Azido-2-ethoxyoxan: Similar but with an ethoxy group instead of a hydroxyl group.
Uniqueness: 5-Azidooxan-2-ol is unique due to its hydroxyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives and functionalized compounds.
Properties
CAS No. |
645412-94-8 |
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Molecular Formula |
C5H9N3O2 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
5-azidooxan-2-ol |
InChI |
InChI=1S/C5H9N3O2/c6-8-7-4-1-2-5(9)10-3-4/h4-5,9H,1-3H2 |
InChI Key |
FQKGIVJXKIJYOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OCC1N=[N+]=[N-])O |
Origin of Product |
United States |
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